Ethyl 2-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
Overview
Description
Ethyl 2-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)acetate is a chemical compound with the molecular formula C5H10O2S . It is also known as Ethyl (methylthio)acetate, Methylthioacetic acid ethyl ester, Acetic acid, (methylthio)-, ethyl ester, and Ethyl 2-methylsulfanylacetate . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)acetate can be viewed using Java or Javascript . The average mass of the molecule is 134.197 Da and the monoisotopic mass is 134.040146 Da .Physical And Chemical Properties Analysis
Ethyl 2-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)acetate is a colorless to pale yellow mobile liquid . It has a refractive index of n20/D 1.459 (lit.), a boiling point of 70-72 °C/25 mmHg (lit.), and a density of 1.043 g/mL at 25 °C (lit.) .Scientific Research Applications
Chemical Synthesis and Biological Activity
Ethyl 2-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)acetate is used in the synthesis of various chemical compounds with potential biological activity. For instance, it's involved in the preparation of 5-(5-amino-1,3,4-oxadiazol-2-yl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one derivatives, which have shown antioxidant activity in some studies (George, Sabitha, Kumar, & Ravi, 2010). Another study reported the synthesis of compounds using Ethyl 2-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)acetate, revealing biocidal properties against bacteria and fungi (Youssef, Abbady, Ahmed, & Omar, 2011).
Fluorescence and Spectral Characteristics
This compound has also been utilized in the synthesis of fluorescent compounds. A study demonstrated the creation of novel fluorescent compounds derived from 5-cyano-1,6-dihydro-4-methyl-2-phenyl-6-thioxopyrimidine, exhibiting intense blue to yellow-green fluorescence in solutions (Ho & Yao, 2009).
Ultrasound-assisted Synthesis
There's a growing interest in using ultrasound-assisted synthesis for creating derivatives of Ethyl 2-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)acetate. A study showed the efficient synthesis of ethyl-5-(aryl)-2-(2-alkokxy-2-oxoethylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives, with the process offering excellent yields in short reaction times (Darehkordi & Ghazi, 2015).
Molecular Docking and Synthesis
In the field of medicinal chemistry, this compound has been used in the synthesis of novel derivatives with potential as therapeutic agents. One study synthesized various derivatives and evaluated their affinity with CDK4 protein using molecular docking studies, demonstrating promising results (Holam, Santhoshkumar, & Killedar, 2022).
Safety And Hazards
Ethyl 2-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)acetate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure). It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. In case of fire, use CO2, dry chemical, or foam for extinction .
properties
IUPAC Name |
ethyl 2-(2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-3-14-7(12)4-6-5-10-9(15-2)11-8(6)13/h5H,3-4H2,1-2H3,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBOFJXGVIZNBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C(NC1=O)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304292 | |
Record name | Ethyl [2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00304292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)acetate | |
CAS RN |
29571-44-6 | |
Record name | 29571-44-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165311 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl [2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00304292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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